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Compound of Interest

Compound Name: 4'-Hydroxy-7-methoxyflavan

CAS No.: 27348-54-5

Cat. No.: B1199469 Get Quote

Introduction & Structural Scope
Target Molecule: 4'-Hydroxy-7-methoxyflavan (also known as 7-methoxy-4'-hydroxyflavan).[1]

Chemical Formula: C₁₆H₁₆O₃ Molecular Weight: 256.30 g/mol Core Scaffold: 2-Phenylchroman

(Flavan).[1]

Critical Distinction: This protocol specifically addresses the flavan (saturated C-ring, no

carbonyl). Researchers must not confuse this with Isopratol (the flavone) or Sterubin analogs

(flavanones), as the C-ring NMR signals differ drastically.

Key Structural Features for NMR Detection:
Chiral Center (C2): The molecule is chiral.[1] Natural isolates are often enantiopure (typically

S-configuration), while synthetic samples may be racemic.[1]

C-Ring Saturation: The absence of a C4 carbonyl results in high-field methylene signals for

C3 and C4, distinct from the downfield signals of flavanones.[1]

Substituent Pattern:

Ring A: 7-Methoxy group (Resorcinol-type substitution).[1]
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Ring B: 4'-Hydroxy group (Para-substituted phenol system).[1]

Experimental Protocol
Sample Preparation

Solvent Choice:

Recommended: Acetone-

or Methanol-

(CD₃OD).[1] These solvents prevent peak broadening caused by hydrogen bonding of the
4'-OH group.[1]

Alternative: DMSO-

is excellent for observing the phenolic hydroxyl proton (~9.0–9.5 ppm), which exchanges
(disappears) in Methanol-

.

Avoid: CDCl₃ if the sample is sparingly soluble or if sharp resolution of the hydroxyl proton

is required.[1]

Concentration: Dissolve 5–10 mg of purified compound in 600 µL of solvent. Filter through a

0.22 µm PTFE filter to remove particulates that cause magnetic field inhomogeneity.[1]

Acquisition Parameters (600 MHz equivalent)
Temperature: 298 K (25°C).[1]

1H NMR: Pulse width 30°, Relaxation delay (D1) ≥ 1.0 s, Scans: 16–64.

13C NMR: Power-gated decoupling, Relaxation delay (D1) ≥ 2.0 s (critical for quaternary

carbons C4', C7, C8a, C4a), Scans: >1024.

2D Experiments: COSY (H-H connectivity), HSQC (C-H direct correlation), HMBC (Long-

range C-H, optimized for 8 Hz coupling).
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Spectral Data Analysis
1H NMR Assignment Strategy
The 1H NMR spectrum is defined by three distinct zones: the aliphatic C-ring, the asymmetric

A-ring, and the symmetric B-ring.
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Position Proton Type
Chemical
Shift (δ
ppm)*

Multiplicity
coupling (J
in Hz)

Assignment
Logic

C-Ring

H-2
Benzylic

Ether
4.95 – 5.05 dd J ≈ 10.0, 2.5

Characteristic

oxymethine;

coupled to H-

3ax/eq.

H-4 Benzylic CH₂ 2.70 – 2.95 m -

Deshielded

by aromatic

A-ring.[1]

H-3 Methylene 1.90 – 2.20 m -

Most

shielded;

complex

multiplets due

to

stereochemis

try.[1]

A-Ring

H-5 Aromatic 6.90 – 7.00 d J ≈ 8.5

Most

deshielded A-

ring proton

(peri to C4).

[1]

H-6 Aromatic 6.40 – 6.50 dd J ≈ 8.5, 2.5

Ortho to 7-

OMe;

shielded.[1]

H-8 Aromatic 6.35 – 6.45 d J ≈ 2.5

Meta to H-6;

shielded by

7-OMe and 1-

O.

B-Ring
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H-2', 6' Aromatic 7.20 – 7.30 d J ≈ 8.5

AA'XX'

system;

Ortho to C2

attachment.

[1]

H-3', 5' Aromatic 6.75 – 6.85 d J ≈ 8.5

Ortho to 4'-

OH; shielded

by electron

donation.[1]

Subst.

7-OMe Methoxy 3.75 – 3.80 s - Sharp singlet.

4'-OH Hydroxyl 9.20 – 9.40 br s -

Visible in

DMSO-

or Acetone-

.

*Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by ±0.2 ppm depending on

solvent (Acetone vs. DMSO).

13C NMR Assignment Strategy
The 13C spectrum confirms the flavan core by the absence of a carbonyl signal (>190 ppm)

and the presence of three high-field aliphatic carbons.
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Position Carbon Type Shift (δ ppm) Assignment Note

C-2 Oxymethine 77.0 – 79.0
Chiral center;

diagnostic for flavans.

C-4 Methylene 29.5 – 30.5
Benzylic; typically

downfield of C-3.[1]

C-3 Methylene 24.0 – 25.5
Most shielded carbon

in the skeleton.[1]

OMe Methoxy 55.0 – 55.5
Standard methoxy

shift.[1]

C-4' Quaternary Ar 157.0 – 158.0
Oxygenated

(Phenolic).[1]

C-7 Quaternary Ar 159.0 – 160.0
Oxygenated (Methoxy

bearing).[1]

C-8a Quaternary Ar 155.0 – 156.0
Junction carbon

(Oxygen bearing).[1]

C-5 Methine Ar 129.0 – 130.5

C-2', 6' Methine Ar 127.5 – 128.5

C-3', 5' Methine Ar 115.0 – 116.0 Shielded by OH.

C-6 Methine Ar 107.0 – 108.0 Ortho to OMe.

C-8 Methine Ar 101.0 – 102.0
Ortho to OMe and O-

heterocycle.

C-1' Quaternary Ar 133.0 – 134.0 Attachment to C-2.[1]

C-4a Quaternary Ar 113.0 – 114.0 Junction carbon.[1]

Structural Elucidation Workflow (Logic Map)
The following diagram illustrates the logical flow for confirming the structure, distinguishing it

from flavanones, and assigning regiochemistry.
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Sample: 4'-Hydroxy-7-methoxyflavan

1H NMR Acquisition
(Observe C-Ring Region)

13C NMR Acquisition
(Check for Carbonyl)

A-Ring Assignment
(7-OMe System)

Look for: d (H5), dd (H6), d (H8)

B-Ring Assignment
(4'-OH System)

Look for: AA'BB' (7.2/6.8 ppm)

Core Skeleton Check:
Is signal > 180 ppm present?

STOP: Compound is Flavanone
(Not Flavan)

Yes (>180 ppm)

CONFIRMED: Flavan Core
(Saturated C2-C3-C4)

No (<160 ppm)

C-Ring Assignment
Confirm H2 (5.0 ppm)

H3/H4 (Multiplets 2.0-3.0 ppm)

HMBC Correlation
Link 7-OMe to C7

Link H2 to C1'

Final Structure Validation

Click to download full resolution via product page

Caption: Logical workflow for distinguishing Flavans from Flavanones and assigning

regiochemistry using 1D and 2D NMR.

Discussion and Troubleshooting
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Distinguishing C3 vs. C4
A common error in flavan analysis is misassigning the methylene carbons C3 and C4.[1]

Rule: C4 is benzylic (attached to A-ring).[1] It resonates downfield (~30 ppm) compared to

C3 (~24-25 ppm).[1]

Validation: In the HMBC spectrum, H-5 (the deshielded doublet on the A-ring) will show a

strong 3-bond correlation to C-4, but not to C-3.[1] This is the definitive method to distinguish

the two methylene groups.[1]

Stereochemistry (C2)
The coupling constants of H-2 are critical for determining the conformation of the C-ring.[1]

H-2 (dd): Typically shows a large coupling (

Hz) and a small coupling (

Hz) to the H-3 protons. This indicates that the phenyl ring at C-2 prefers the equatorial
orientation in the half-chair conformation of the pyran ring.[1]

Common Impurities
Chalcones: If the ring closure was incomplete during synthesis, look for trans-olefinic protons

(

Hz) around 7.5–8.0 ppm.

Flavanones: If oxidation occurred, look for a carbonyl signal at ~190 ppm and a shift of H-2

to ~5.4 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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